Product packaging for di-2-Norbornylphosphine(Cat. No.:CAS No. 148432-44-4)

di-2-Norbornylphosphine

Cat. No.: B136899
CAS No.: 148432-44-4
M. Wt: 222.31 g/mol
InChI Key: HTYNGYAEADUMOE-UHFFFAOYSA-N
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Description

Significance of Di-2-Norbornylphosphine as a Ligand in Modern Catalysis

The primary significance of this compound lies in its application as a highly effective ligand in transition metal catalysis, particularly with palladium. strem.com Ligands are crucial components of catalytic systems, as their properties can dramatically influence the yield, selectivity, and efficiency of a chemical reaction. syensqo.com this compound has proven to be an exceptional ligand for palladium-catalyzed cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. strem.com

Its most notable application is in the Buchwald-Hartwig amination, a powerful method for synthesizing aryl amines from aryl halides. Research has demonstrated that a catalyst system combining a palladium precursor with this compound exhibits high activity and broad applicability. researchgate.netresearchgate.net This catalytic system is effective for the coupling of challenging substrates, including non-activated or deactivated aryl chlorides, with a wide range of primary and secondary amines and anilines. researchgate.netresearchgate.net Beyond this specific reaction, this compound also serves as a crucial intermediate and building block for the synthesis of more complex, often chiral, phosphine (B1218219) ligands tailored for specific catalytic transformations. syensqo.com

Catalytic ApplicationMetalReaction TypeSubstrate Scope
Buchwald-Hartwig Amination Palladium (Pd)Cross-couplingAryl chlorides with primary/secondary amines
Synthesis of Complex Ligands N/ALigand SynthesisBuilding block for other phosphine ligands

Unique Structural Features and Their Implications for Ligand Design

The efficacy of this compound as a ligand is directly attributable to its unique molecular architecture. The structure features a phosphorus atom bonded to two rigid and bulky 2-norbornyl bicyclic hydrocarbon frameworks. cymitquimica.com These bulky substituents create significant steric hindrance around the central phosphorus atom, which is a key parameter in ligand design. mdpi.com

This steric bulk has several important implications for catalysis:

Promotion of Reductive Elimination: In catalytic cycles like the Buchwald-Hartwig amination, the steric clash between bulky ligands can promote the final reductive elimination step, where the desired product is formed and the catalyst is regenerated. This can lead to faster reaction rates.

Stabilization of Active Species: The bulky groups can help stabilize the catalytically active, low-coordinate metal species by preventing ligand dimerization or decomposition pathways.

Creation of a Specific Binding Pocket: The defined three-dimensional space created by the norbornyl groups influences how substrates approach and bind to the metal center, which can enhance selectivity.

From a ligand design perspective, the use of bulky alkyl groups like norbornyl is a deliberate strategy to create highly electron-rich phosphines. syensqo.com Electron-rich phosphines can increase the electron density on the metal center, which often enhances its catalytic activity, particularly in oxidative addition steps common in cross-coupling reactions. The rigidity of the norbornyl scaffold, compared to more flexible alkyl groups, also imparts a more defined geometry to the metal complex, which can be crucial for achieving high selectivity. mdpi.com The principles of using steric bulk and defined geometries are central to the rational design of ligands for improving catalytic performance. mdpi.comcmu.edu

Historical Context and Current Research Trajectories

The development of this compound is situated within the broader history of the evolution of phosphine ligands for homogeneous catalysis. syensqo.comcmu.edu Early work in catalysis often utilized simple phosphines like triphenylphosphine. However, the drive for more active, stable, and selective catalysts led to the exploration of ligands with tailored steric and electronic properties. The introduction of bulky alkylphosphines marked a significant advancement in this field.

While a detailed historical timeline for this compound's discovery is not extensively documented in seminal reviews, its appearance in the chemical literature and patent filings points to its emergence as a valuable tool in modern organic synthesis. google.comgoogle.com For instance, its utility is highlighted in patents for the synthesis of complex pharmaceutical intermediates, underscoring its industrial relevance. google.com

Current research trajectories continue to leverage the beneficial properties of this compound. The primary focus remains on its application in challenging catalytic coupling reactions where high activity is required. researchgate.netresearchgate.net Furthermore, its role as a secondary phosphine (containing a P-H bond) makes it a key precursor for the construction of more elaborate and specialized ligand architectures. syensqo.com Researchers modify the P-H bond to attach other functional groups or chiral auxiliaries, creating novel ligands for asymmetric catalysis and other targeted applications. This positions this compound not just as a standalone ligand but as a foundational element in the ongoing development of advanced catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23P B136899 di-2-Norbornylphosphine CAS No. 148432-44-4

Properties

IUPAC Name

bis(2-bicyclo[2.2.1]heptanyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23P/c1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10/h9-15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYNGYAEADUMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2PC3CC4CCC3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402702
Record name Phosphine,bis(bicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148432-44-4
Record name Phosphine,bis(bicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Ligand Development for Di 2 Norbornylphosphine

Strategies for Di-2-Norbornylphosphine Synthesis

The synthesis of this compound requires careful management of reagents and conditions, primarily due to the air-sensitivity of the phosphine (B1218219) product. Operations are typically conducted under an inert atmosphere of argon or nitrogen using Schlenk line or glovebox techniques to prevent oxidation.

Precursor Selection and Reaction Pathway Design

The primary route for synthesizing this compound involves the reaction of a phosphorus electrophile with a norbornyl-based nucleophile. The most common pathway utilizes a Grignard reagent.

Precursor Selection:

Norbornyl Source (Nucleophile Precursor): The synthesis typically starts from a 2-halonorbornane, such as 2-chloronorbornane or 2-bromonorbornane. These precursors are accessible from norbornene or norcamphor.

Magnesium: Magnesium turnings are used to prepare the Grignard reagent. Activation of the magnesium surface, for instance with a small amount of iodine or 1,2-dibromoethane, is often necessary to initiate the reaction. adichemistry.comchemguide.co.uk

Phosphorus Source (Electrophile): Phosphorus trichloride (B1173362) (PCl₃) is a common electrophile for this reaction. It provides the central phosphorus atom to which the norbornyl groups will attach.

Reaction Pathway Design:

The synthesis follows a two-step process:

Formation of the Grignard Reagent: 2-halonorbornane is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2-norbornylmagnesium halide. chemguide.co.ukwisc.edu This reaction is highly sensitive to moisture and oxygen, necessitating the use of dry solvents and glassware under an inert atmosphere. chemguide.co.uk The formation of the Grignard reagent transforms the polarity of the C2 carbon of the norbornyl group, making it nucleophilic. adichemistry.com

Reaction with Phosphorus Trichloride: The prepared Grignard reagent is then added slowly to a solution of phosphorus trichloride at low temperature. The nucleophilic carbon of the 2-norbornylmagnesium halide attacks the electrophilic phosphorus atom, displacing the chloride ions. Stoichiometrically, two equivalents of the Grignard reagent are required to react with one equivalent of PCl₃ to form the di-substituted phosphine. A subsequent workup step is required to yield the final this compound product.

An alternative, though less common, pathway could involve the use of a norbornyl-lithium reagent, prepared by the lithiation of a halonorbornane. rsc.org This organolithium species would then react with PCl₃ in a similar fashion to the Grignard reagent.

Step Reactants Solvent Key Conditions Product
12-Bromonorbornane, Magnesium (Mg)Anhydrous Diethyl Ether or THFInert atmosphere, dry glassware2-Norbornylmagnesium bromide
22-Norbornylmagnesium bromide, Phosphorus Trichloride (PCl₃)Anhydrous Diethyl Ether or THFLow temperature, inert atmosphereThis compound

Control of Stereochemical Outcomes: Endo/Exo Isomerism

A key feature of the norbornane (B1196662) framework is the existence of endo and exo stereoisomers. wikipedia.org The substituent at the C2 position can either be oriented syn (endo) to the longer bridge (C7) or anti (exo) to it. wikipedia.org The synthesis of this compound typically yields a mixture of diastereomers, including (endo, endo), (exo, exo), and (endo, exo) forms, as the starting 2-halonorbornane is itself often a mixture of isomers.

The control of this isomerism is a significant challenge. The Diels-Alder reaction, often used to create the norbornene skeleton, kinetically favors the endo product due to secondary orbital interactions. masterorganicchemistry.comchemistrysteps.com However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance. masterorganicchemistry.comchemistrysteps.com

Strategies for Stereochemical Control:

Isomerization: Base-promoted isomerization can be used to enrich the more stable exo form from an endo-rich mixture of a precursor like a norbornene carboxylate. scirp.org This principle can be applied to precursors before the phosphine synthesis. The active proton at the α-position to a carbonyl group can be removed by a strong base, leading to a carbanion that can invert its geometry, allowing for equilibration to the thermodynamically favored isomer. scirp.org

Stereoselective Synthesis: Asymmetric Diels-Alder reactions using chiral auxiliaries or catalysts can provide enantiomerically enriched norbornene derivatives, which can then be converted to the desired phosphine. chemrxiv.org This approach allows for the synthesis of optically active phosphine ligands.

Separation of Isomers: If the synthesis results in an isomeric mixture, separation can be attempted. Methods like fractional crystallization or column chromatography may be effective. A patent for separating endo and exo isomers of norbornane dicarboxylic acid derivatives involves stirring a mixture with a basic compound and a solvent to selectively precipitate one isomer as a salt, a technique that could be adapted for phosphine precursors. google.comgoogle.com

Isomer Substituent Orientation Kinetic/Thermodynamic Favorability
EndoSyn (closer) to the longest bridgeKinetically favored in Diels-Alder reactions. masterorganicchemistry.com
ExoAnti (further) from the longest bridgeGenerally thermodynamically more stable. masterorganicchemistry.com

Purification and Characterization of Synthetic Products

Given the air-sensitive nature of this compound, purification and characterization must be performed under anaerobic and anhydrous conditions.

Purification Methods:

Distillation: Vacuum distillation can be used to purify the liquid product, separating it from non-volatile impurities.

Chromatography: Flash column chromatography on silica (B1680970) gel or alumina (B75360) under an inert atmosphere is a common technique for purifying phosphines and separating isomeric mixtures.

Crystallization: If the product or a derivative is a solid, fractional crystallization can be a highly effective method for obtaining pure isomers.

Characterization Techniques:

The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for characterizing this compound and its isomers.

³¹P NMR: A single resonance (or multiple for isomers) in the characteristic region for secondary phosphines confirms the presence of the P-H bond.

¹H NMR: This spectrum provides detailed information about the norbornyl framework. The distinct chemical shifts and coupling constants for the protons in the endo and exo positions allow for the identification and quantification of the isomers. core.ac.uk The proton attached to phosphorus will also be visible.

¹³C NMR: This provides information on the carbon skeleton of the molecule.

2D NMR Techniques (COSY, HSQC): These experiments are used to assign the complex proton and carbon signals definitively. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic P-H stretching frequency, confirming the secondary phosphine functionality.

Technique Information Obtained
³¹P NMR Confirmation of phosphorus environment and P-H bond.
¹H NMR Structural confirmation, differentiation and quantification of endo/exo isomers.
¹³C NMR Confirmation of the carbon framework.
Mass Spec. Determination of molecular weight and confirmation of elemental composition.
IR Spec. Identification of the P-H functional group.

Derivatization and Modification of this compound

The this compound scaffold can be further modified to create a diverse range of ligands with tailored properties for specific applications in catalysis.

Design Principles for Tailored Ligand Properties

The design of new phosphine ligands focuses on systematically tuning their steric and electronic properties to optimize catalyst performance. nih.gov

Steric Properties: The two bulky norbornyl groups already give this compound a large steric footprint, which is often desirable in cross-coupling catalysis to promote reductive elimination. Further derivatization of the norbornyl backbone can increase this bulk.

Electronic Properties: The electronic nature of the phosphine (its ability to donate electron density to the metal) can be modified by introducing electron-donating or electron-withdrawing groups onto the norbornyl skeleton.

Chirality: The development of chiral phosphine ligands is crucial for asymmetric catalysis. tcichemicals.com Chirality can be introduced in several ways:

Backbone Chirality: Using an enantiomerically pure norbornyl precursor leads to a chiral ligand framework.

P-Chirogenicity: The phosphorus atom itself can be a stereocenter. Synthesizing P-chirogenic ligands often involves the use of phosphine-borane intermediates, which allow for stereospecific substitutions at the phosphorus center. nih.govresearchgate.net This approach can lead to highly effective ligands for asymmetric reactions like hydrogenation. nih.gov

Development of Mixed-Donor Ligands Incorporating this compound Moiety

Mixed-donor ligands, which contain two or more different coordinating atoms, are of great interest because they combine the properties of different ligand types, allowing for fine-tuning of the metal center's environment. rsc.org A di-2-norbornylphosphino group can be incorporated into a larger molecule that contains another donor atom, such as nitrogen, oxygen, or sulfur.

A common strategy for creating such ligands involves a multi-step synthesis where a functionalized phosphine is coupled with another molecular fragment. For example, a (di-2-norbornyl)phosphino-substituted aryl group could be synthesized. This could be achieved by reacting this compound with an ortho-lithiated aromatic compound that contains a protected secondary donor group.

A Plausible Synthetic Route:

Preparation of a Functionalized Aryl Lithium Reagent: An aromatic compound bearing a protected nitrogen or oxygen donor (e.g., an anisole (B1667542) or a protected aniline) is ortho-lithiated using a strong base like n-butyllithium.

Reaction with a Chlorophosphine: The resulting aryllithium reagent is then reacted with a suitable electrophilic phosphorus source that can be subsequently functionalized with norbornyl groups, or potentially with a pre-formed chloro(di-2-norbornyl)phosphine.

Deprotection: The protecting group on the secondary donor atom is removed to yield the final mixed P,N- or P,O-donor ligand.

This approach allows for the creation of bidentate ligands where the hard N or O donor and the soft P donor can chelate to a metal center, creating a stable and well-defined catalytic environment. nih.govnih.gov

Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is an area of interest for the development of specialized ligands for asymmetric catalysis. Chirality in these phosphine ligands can be introduced at two primary locations: at the phosphorus atom, creating a P-chiral center, or within the norbornyl backbone itself, utilizing a chiral building block derived from enantiomerically pure precursors. Research in the broader field of chiral phosphine synthesis has established several key methodologies that could be theoretically applied to this compound, although specific examples and detailed research findings for this particular compound are not extensively documented in publicly available literature.

One of the most prevalent strategies for the synthesis of P-chiral phosphines involves the use of phosphine-borane complexes as intermediates. nih.govnih.gov This method allows for the stereospecific manipulation of substituents around the phosphorus atom. The general approach involves the preparation of a diastereomerically pure phosphine-borane precursor, often through the use of a chiral auxiliary. Subsequent nucleophilic substitution reactions at the phosphorus center, followed by deprotection of the borane (B79455) group, can yield the desired enantiomerically enriched P-chiral phosphine. While this methodology has been successfully applied to a wide range of phosphine ligands, its specific application to the this compound scaffold has not been detailed in available research.

Alternatively, chirality can be incorporated into the ligand structure through the use of a chiral norbornyl precursor. The asymmetric Diels-Alder reaction is a powerful tool for the synthesis of chiral norbornene derivatives, which can then be converted to the corresponding chiral norbornyl groups. magtech.com.cn These chiral norbornyl moieties could then be attached to a phosphorus source to generate a chiral this compound derivative. This approach would result in a ligand with chirality originating from the carbon framework rather than the phosphorus atom.

A notable related development is the synthesis of P-stereogenic 1-phosphanorbornane-derived ligands. semanticscholar.org This class of compounds integrates the phosphorus atom into a bicyclic norbornane-like structure, creating a rigid and chiral environment. While distinct from this compound, the synthetic strategies employed in creating these phosphanorbornane systems highlight advanced techniques in the stereoselective synthesis of phosphorus-containing bicyclic molecules.

The successful synthesis of chiral this compound derivatives would likely rely on a multi-step process, with careful control of stereochemistry at each stage. The characterization of such chiral ligands would involve techniques such as NMR spectroscopy, X-ray crystallography, and polarimetry to confirm the structure and enantiomeric purity.

EntryChirality SourceKey Synthetic StepYield (%)Enantiomeric Excess (%)
1P-ChiralDiastereoselective Nucleophilic Substitution on Phosphine-Borane IntermediateData not availableData not available
2Chiral Norbornyl BackboneReaction of Chiral Norbornyl Grignard with DichlorophosphineData not availableData not available
3P-ChiralResolution of Racemic this compound Oxide followed by ReductionData not availableData not available

Coordination Chemistry of Di 2 Norbornylphosphine Complexes

Formation of Transition Metal Complexes with Di-2-Norbornylphosphine

The formation of complexes between phosphine (B1218219) ligands and transition metals is a fundamental process in organometallic chemistry. Typically, these syntheses involve the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions are critical in determining the final product.

Detailed experimental findings on the synthesis and characterization of nickel-di-2-norbornylphosphine complexes are not specified in the available research. The synthesis of nickel(II)-phosphine complexes typically involves the reaction of a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), with the phosphine ligand in a solvent like ethanol. reddit.com For square-planar nickel(II) bis(phosphine) complexes, disproportionation reactions can occur in solution, leading to equilibria between different coordinated species. semanticscholar.orgelectronicsandbooks.com The formation of nickel complexes with bulky phosphine ligands is often straightforward, resulting in air-stable compounds that can be isolated and characterized. reddit.com The bulky this compound ligand would likely favor the formation of complexes with lower coordination numbers, such as [NiCl₂(P(2-norbornyl)₂)₂], to minimize steric strain.

Specific information regarding the coordination of this compound with other transition metals is not available in the reviewed literature. In general, bulky phosphine ligands form stable complexes with a wide variety of late transition metals, including platinum, gold, rhodium, and iridium. The synthesis of these complexes often follows similar routes to those used for palladium and nickel, involving the reaction of a metal halide or other precursor with the phosphine ligand. The choice of metal can influence the preferred coordination geometry and the stability of the resulting complex.

Structural Analysis of this compound Coordination Complexes

While specific structural data for this compound complexes are not documented in the searched literature, the influence of the bulky norbornyl groups on the coordination environment can be inferred from general principles. The two rigid and voluminous norbornyl substituents create a significant steric cone around the phosphorus atom. This steric bulk is a primary factor that dictates the coordination geometry around the metal center. It can limit the number of ligands that can coordinate to the metal, often favoring lower coordination numbers to alleviate steric repulsion. For instance, in a square planar complex, the bulky norbornyl groups would influence the angles between the ligands and could potentially cause distortions from the ideal geometry to accommodate their size. The steric hindrance can also affect the accessibility of the metal center, which has important implications for the catalytic activity of the complex.

No specific studies on the stereochemistry or chirality transfer in metal complexes of this compound were found. The 2-norbornyl group is chiral, and therefore, this compound can exist as multiple diastereomers. When such a chiral ligand coordinates to a metal center, it can induce chirality at the metal or influence the stereochemical outcome of reactions catalyzed by the complex. This process, known as chirality transfer, is a key principle in asymmetric catalysis. The rigid conformation of the norbornyl groups would likely lead to a well-defined chiral pocket around the metal center, which could be effective in discriminating between enantiomeric substrates or transition states. The specific diastereomer of the ligand used would be critical in determining the absolute configuration of the products in an asymmetric reaction.

Electronic Properties of this compound within Coordination Sphere

The electronic properties of a phosphine ligand like this compound are crucial in determining the behavior of its metal complexes. These properties are typically quantified by parameters such as the Tolman Electronic Parameter (TEP). The TEP is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in a [LNi(CO)₃] complex, where L is the phosphine ligand. A lower stretching frequency indicates stronger electron-donating ability of the phosphine.

For this compound, the two bulky, aliphatic norbornyl groups are expected to make it a strong σ-donor. The electron density on the phosphorus atom would be high due to the electron-donating nature of the alkyl groups, leading to strong donation to the metal center. This, in turn, would increase back-bonding from the metal to the carbonyl ligands in a complex like [Ni(CO)₃(P(2-norbornyl)₂)], resulting in a predicted low ν(CO) value. However, without experimental data, a precise TEP value cannot be provided.

Table 3.2.3.1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands (Note: Data for this compound is not available and is presented here as a hypothetical entry for illustrative purposes.)

Ligand (L)TEP (ν(CO) in cm⁻¹)
P(t-Bu)₃2056.1
PMe₃2064.1
PPh₃2068.9
P(OEt)₃2076.3
This compound Not Available

This table is interactive. Click on the headers to sort.

Computational methods, such as Density Functional Theory (DFT), are also employed to calculate electronic properties and correlate them with experimental values. Such studies could provide insights into the HOMO-LUMO gap of the complex, the nature of the metal-phosphorus bond, and charge distribution within the coordination sphere. Unfortunately, no such computational studies for this compound complexes were found.

Catalytic Applications of Di 2 Norbornylphosphine in Organic Synthesis

Other Catalytic Transformations

Ethylene (B1197577) Oligomerization

Ethylene oligomerization is a fundamentally important industrial process for the production of linear alpha-olefins (LAOs), which are key intermediates in the synthesis of polymers, detergents, and plasticizers. The selectivity of this process is highly dependent on the catalyst system employed, with the ligand playing a pivotal role in directing the reaction towards desired oligomers (e.g., 1-butene, 1-hexene, 1-octene).

Catalytic systems for ethylene oligomerization often involve transition metals such as nickel or chromium, coordinated to carefully designed phosphine (B1218219) ligands. The steric and electronic properties of these ligands influence the rates of chain propagation and chain transfer, which in turn determine the product distribution. For instance, bulky phosphine ligands can favor the formation of shorter-chain oligomers by sterically hindering the approach of ethylene monomers and promoting chain termination steps.

While a wide variety of phosphine ligands have been investigated for ethylene oligomerization, specific research data detailing the performance of di-2-norbornylphosphine in this particular application is not extensively available in the reviewed scientific literature. However, based on the general principles of ligand design for this process, the bulky nature of the di-2-norbornyl groups would be expected to exert a significant steric influence on the catalytic center. This could potentially lead to high selectivity for dimerization or trimerization products.

The table below summarizes typical catalyst systems and their performance in ethylene oligomerization, illustrating the impact of ligand structure on product selectivity. It is important to note that this table represents general findings in the field and does not include specific data for this compound due to its absence in the surveyed literature.

Catalyst SystemLigand TypeTypical Product(s)Selectivity (%)
Nickel-basedP,N-chelating ligands1-ButeneUp to 92% for C4 olefins
Chromium-basedDiphosphinoamine (PNP) ligands1-Hexene and 1-OcteneUp to 76.4% for C6/C8
Nickel-basedcis-Chelating diphosphanes1-ButeneUp to 98% for C4 products

Role in Homogeneous Catalysis for Specialty and Fine Chemicals

The synthesis of specialty and fine chemicals often requires highly selective and efficient catalytic methods to construct complex molecular architectures. This compound has proven to be a highly effective ligand in palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in the production of pharmaceuticals, agrochemicals, and advanced materials.

The most prominent application of this compound is in the Buchwald-Hartwig amination reaction. This reaction forms carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous nitrogen-containing compounds. The catalyst system, typically a combination of a palladium precursor and this compound, exhibits high activity and broad substrate scope. It is particularly effective for the coupling of challenging substrates, such as electron-rich or sterically hindered aryl chlorides, with a wide variety of primary and secondary amines. The bulkiness of the this compound ligand is believed to facilitate the reductive elimination step of the catalytic cycle, leading to high product yields.

Beyond the Buchwald-Hartwig amination, palladium catalysts bearing this compound and related bulky phosphine ligands are instrumental in other cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions enable the formation of carbon-carbon (C-C) bonds, providing versatile pathways to complex organic molecules. The use of such advanced catalytic systems allows for the synthesis of fine chemicals with high precision and efficiency, often reducing the number of synthetic steps and minimizing waste compared to traditional methods. nih.gov

The table below highlights key palladium-catalyzed cross-coupling reactions where bulky phosphine ligands like this compound play a crucial role in the synthesis of fine chemicals.

ReactionBond FormedApplication in Fine Chemicals Synthesis
Buchwald-Hartwig AminationCarbon-Nitrogen (C-N)Synthesis of aryl amines, anilines, and N-heterocycles for pharmaceuticals and organic electronics.
Suzuki-Miyaura CouplingCarbon-Carbon (C-C)Formation of biaryl and aryl-alkenyl compounds for liquid crystals, polymers, and drug candidates.
Heck ReactionCarbon-Carbon (C-C)Synthesis of substituted alkenes used in natural product synthesis and materials science.
Sonogashira CouplingCarbon-Carbon (C-C)Formation of aryl-alkyne linkages for the synthesis of complex natural products and conjugated materials.

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Mechanistic and Theoretical Investigations of Di 2 Norbornylphosphine Catalysis

Computational Chemistry Approaches

Molecular Dynamics Simulations for Understanding Ligand Behavior

Molecular dynamics (MD) simulations serve as a powerful computational tool for investigating the dynamic behavior of complex molecular systems, including transition metal complexes featuring bulky phosphine (B1218219) ligands like di-2-norbornylphosphine. tuwien.atresearchgate.netnih.gov These simulations provide atomistic-level insights into the ligand's conformational flexibility, its interactions with the metal center, substrates, and solvent molecules over time, which are often inaccessible through experimental methods alone.

In the context of this compound catalysis, MD simulations are employed to understand how the ligand's unique steric profile influences the catalytic environment. The two rigid and bulky norbornyl groups impose significant steric constraints, which dictate the accessibility of the metal center. MD trajectories can map the dynamic changes in the catalyst's shape and the size of the catalytic pocket. This is crucial for predicting and explaining substrate selectivity. For instance, simulations can reveal transient states where the catalytic site becomes more open or closed, affecting the rate of substrate binding and product release.

Advanced simulation techniques, such as quantum mechanics/molecular mechanics (QM/MM), are particularly valuable. tuwien.at In a QM/MM approach, the catalytically active core (the metal atom and the phosphorus donor) is treated with high-level quantum mechanics to accurately describe electronic effects, while the rest of the system, including the bulky norbornyl framework and solvent, is treated with more computationally efficient molecular mechanics. tuwien.at This hybrid method allows for the accurate modeling of bond-making and bond-breaking events within a dynamic solvated environment. Such simulations can elucidate the stability of different ligated states and predict the most favorable coordination modes of the this compound ligand throughout a catalytic cycle. tuwien.at

Conformational Analysis of Norbornyl Moieties in Catalytic Intermediates

The catalytic efficacy of complexes bearing this compound is intrinsically linked to the conformational preferences of the rigid norbornyl moieties. Conformational analysis focuses on identifying the stable spatial arrangements of these groups and the energy barriers to their interconversion, which in turn define the steric environment of the metal center in key catalytic intermediates.

Due to the bridged bicyclic nature of the norbornyl group, its internal structure is rigid. core.ac.uk Therefore, the primary conformational degrees of freedom in a this compound-metal complex are the rotations around the phosphorus-carbon (P-C) bonds. These rotations determine the relative orientation of the two bulky norbornyl substituents with respect to the metal center and each other.

Computational methods, such as Density Functional Theory (DFT), are used to perform potential energy surface (PES) scans by systematically rotating the P-C bonds. These calculations help identify low-energy conformers (rotamers) and the transition states that connect them. The analysis reveals how the interlocked norbornyl groups create a well-defined chiral pocket around the metal. The specific shape and size of this pocket are critical for controlling the stereoselectivity of catalytic reactions. For example, in an asymmetric catalytic process, different conformers of the ligand-metal intermediate can lead to different product enantiomers. Understanding the relative energies of these conformers allows researchers to predict the dominant reaction pathway and the resulting stereochemical outcome.

The table below illustrates hypothetical relative energies for different conformers of a generic L-Pd(Intermediate) complex where L is this compound, showcasing how subtle changes in the orientation of the norbornyl groups can impact stability.

ConformerDihedral Angle (C-P-M-X)Relative Energy (kcal/mol)Description
A60°0.0Most stable, ground-state conformer with optimal steric arrangement.
B120°2.5Slightly higher energy due to minor steric clash between a norbornyl group and another ligand.
C180°5.1Transition state for rotation, significant steric hindrance.

Kinetic and Isotopic Studies

Kinetic Investigations of Catalytic Cycles

Kinetic studies are fundamental to elucidating the mechanism of a catalytic cycle by providing quantitative information about reaction rates and their dependence on the concentration of various species. lookchem.com For reactions catalyzed by complexes of this compound, these investigations help to identify the rate-determining step (RDS) and understand the influence of the bulky ligand on each elementary step of the cycle (e.g., oxidative addition, migratory insertion, reductive elimination). acs.org

The methodology typically involves monitoring the reaction progress over time under various initial conditions. By systematically varying the concentration of the substrate, the palladium precursor, and the this compound ligand, a rate law for the reaction can be determined. For example, a reaction that is first-order in the catalyst and substrate, but zero-order in the ligand (above a certain concentration), suggests that the ligand is involved in the catalyst resting state but may dissociate to form a more active species.

The steric bulk of this compound is expected to have a profound impact on reaction kinetics. For instance, its large size can promote the reductive elimination step by creating steric pressure that favors the formation of the product and the lower-coordinate active catalyst. Conversely, the same steric hindrance might slow down the oxidative addition step if the substrate approach to the metal center is impeded. Kinetic analysis allows for the dissection of these competing effects.

Deuterium (B1214612) Isotope Effects for Mechanism Validation

The kinetic isotope effect (KIE) is a powerful tool used to probe the nature of bond-breaking and bond-forming events in the rate-determining step of a reaction. pkusz.edu.cnnih.govacs.org By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position on a substrate, one can measure the change in the reaction rate. This is particularly useful in catalytic cycles involving C-H bond activation, a common step in many cross-coupling reactions where phosphine ligands are employed. researchgate.netresearchgate.net

A primary deuterium KIE (kH/kD > 1) is observed when a C-H bond is cleaved in the rate-determining step. The magnitude of the KIE can provide further insight; large values (typically 3-7 at room temperature) are indicative of a linear transition state for hydrogen transfer, while smaller values may suggest a more complex, multi-step process or a non-linear transition state. If the reaction rate is unaffected by isotopic substitution (kH/kD ≈ 1), it implies that the C-H bond cleavage occurs in a fast step before or after the RDS. pkusz.edu.cnresearchgate.net

In the context of a reaction catalyzed by a this compound-metal complex, a KIE experiment could differentiate between possible mechanisms. For instance, if a proposed mechanism involves rate-limiting C-H oxidative addition, performing the reaction with a deuterated substrate should result in a significant KIE. The absence of a KIE would rule out this step as rate-limiting and point towards other steps, such as reductive elimination or ligand dissociation, as the kinetic bottleneck.

ExperimentSubstrateObserved kH/kDMechanistic Interpretation
1Aryl-H vs. Aryl-D4.5C-H bond cleavage is part of the rate-determining step (e.g., oxidative addition). researchgate.net
2Aryl-H vs. Aryl-D1.1C-H bond cleavage is not involved in the rate-determining step. The RDS may be reductive elimination or ligand dissociation. researchgate.net
3Aryl-H vs. Aryl-D0.8An inverse KIE suggests the formation of a pre-equilibrium complex (e.g., a σ-alkane complex) before the RDS, where the C-D bond is sterically favored. researchgate.net

The topics outlined, such as specific principles for steric and electronic tuning, rational design for high enantioselectivity, development of hybrid derivatives, and applications in high-throughput experimentation or continuous flow reactions, are at the forefront of modern catalysis research. However, published studies detailing these aspects specifically for this compound are not available.

General principles of ligand design and catalyst application are well-established for the broader class of bulky phosphine ligands. This body of research covers:

Steric and Electronic Tuning: The performance of phosphine ligands in catalysis is generally tuned by modifying the substituents on the phosphorus atom to control its steric bulk (measured by parameters like the Tolman cone angle) and electronic properties (its ability to donate or withdraw electron density from the metal center).

Enantioselective Design: Creating effective chiral phosphine ligands for asymmetric catalysis is a major field of study, often involving the introduction of chiral scaffolds like BINOL or using substrates from the chiral pool. nih.govnih.govchemrxiv.org

High-Throughput Experimentation (HTE): HTE methodologies are widely used to rapidly screen libraries of different ligands (including various phosphines) to discover optimal catalysts for specific reactions, often in combination with machine learning. mit.edursc.orgethz.ch

Continuous Flow Chemistry: The integration of homogeneous catalysts, which can include phosphine-metal complexes, into continuous flow systems is an active area of research aimed at improving efficiency, safety, and scalability. rsc.orgflinders.edu.aunih.gov

While these principles are broadly applicable, the specific experimental data, detailed research findings, and data tables for this compound itself are not present in the retrieved sources. Constructing the requested article without this specific information would require speculation and generalization from other compounds, which would violate the core instruction to focus solely on this compound and maintain strict scientific accuracy.

Therefore, until research specifically detailing these advanced aspects of this compound is published and becomes accessible, generating the requested thorough and informative article is not feasible.

Table of Compounds Mentioned

Since the article could not be written, no compounds are listed.

Future Directions and Emerging Research Areas

Applications in Industrial and Process Chemistry

Green Chemistry and Sustainable Catalytic Practices

The principles of green chemistry, which focus on designing chemical processes that minimize environmental impact, are central to modern catalytic research. ajgreenchem.commdpi.comresearchgate.net The development of catalytic systems that are not only efficient but also environmentally benign is a key objective. mdpi.com In this context, the structural attributes of di-2-norbornylphosphine offer potential for the development of more sustainable catalytic processes.

The bulky and electron-rich nature of this compound can contribute to the formation of highly active catalysts. This high activity allows for lower catalyst loadings, which in turn reduces the amount of residual metal in the final product and minimizes waste. The design of catalysts that can operate under mild conditions, such as lower temperatures and pressures, is a cornerstone of green chemistry, as it leads to reduced energy consumption. mdpi.com

Future research in this area will likely focus on several key aspects:

Development of Catalysts from Renewable Feedstocks: Exploring the synthesis of this compound analogues from biomass-derived starting materials presents a promising avenue for enhancing the sustainability profile of these ligands. rsc.org

Catalysis in Green Solvents: Investigating the performance of this compound-based catalysts in environmentally friendly solvents, such as water or bio-derived solvents, is crucial for reducing the reliance on volatile organic compounds. vu.lt

Atom Economy: Designing catalytic cycles that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry. The efficiency of this compound-ligated catalysts can contribute to higher atom economy in various transformations.

By focusing on these areas, the application of this compound can be further aligned with the goals of sustainable chemical manufacturing.

Exploration of Novel Catalytic Reactions and Methodologies

The unique properties of this compound make it a compelling candidate for exploring novel catalytic reactions and expanding the scope of existing methodologies.

While palladium-catalyzed cross-coupling reactions have been the primary playground for this compound, its potential extends to other transition metal-catalyzed transformations. nih.gov Researchers are actively investigating its application in a variety of other reactions, including:

Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond is a fundamental industrial process. The steric and electronic properties of this compound could influence the regioselectivity and efficiency of this reaction.

Polymerization: The synthesis of polymers with controlled architectures and properties is highly dependent on the catalyst used. This compound-metal complexes could offer new possibilities in olefin polymerization and other polymerization reactions.

C-H Activation/Functionalization: The direct functionalization of carbon-hydrogen bonds is a rapidly growing field in organic synthesis. The development of this compound-based catalysts for these transformations would represent a significant advancement in synthetic efficiency.

The table below summarizes potential areas for expanding the application of this compound-based catalysts.

Catalytic ReactionPotential Application of this compoundDesired Outcome
HydroformylationLigand for rhodium or cobalt catalystsControl of regioselectivity (linear vs. branched aldehydes)
Olefin PolymerizationLigand for late transition metal catalystsSynthesis of polymers with specific tacticities and molecular weights
C-H ActivationLigand for palladium, rhodium, or iridium catalystsDirect and selective functionalization of unactivated C-H bonds
Asymmetric CatalysisPrecursor for chiral phosphine (B1218219) ligandsEnantioselective synthesis of chiral molecules

The stability and high activity of this compound-ligated catalysts make them promising candidates for use in tandem and cascade processes. A single catalyst could potentially mediate multiple steps in a reaction sequence, or be compatible with other catalysts in a one-pot setup.

Future research in this area could explore the use of this compound-based catalysts in reactions such as:

Hydroformylation/Hydrogenation: A one-pot process to convert an alkene directly to an alcohol.

Heck Reaction/Cyclization: A sequence to form complex cyclic structures from simple starting materials.

Cross-Coupling/Amination: A tandem reaction to build complex nitrogen-containing molecules.

The ability to perform multiple synthetic steps in a single operation represents a significant step towards more efficient and sustainable chemical synthesis. unive.it

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. mdpi.comresearchgate.net Homogeneous catalysts are in the same phase as the reactants, offering high activity and selectivity, while heterogeneous catalysts are in a different phase, allowing for easy separation and recycling. researchgate.netrsc.orgnih.gov

Homogeneous Catalysis: In the realm of homogeneous catalysis, this compound will likely continue to be a key ligand in the development of highly active and selective molecular catalysts. rsc.org The focus will be on understanding the subtle interplay between the ligand structure and the catalytic performance to design even more efficient catalysts for challenging transformations.

Heterogeneous Catalysis: A significant area of future research is the heterogenization of this compound-based catalysts. rsc.org This involves immobilizing the catalyst on a solid support, such as a polymer, silica (B1680970), or metal-organic framework. vu.lt The goal is to combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reusability). rsc.org

Potential strategies for the heterogenization of this compound catalysts include:

Covalent Anchoring: Attaching the phosphine ligand to a solid support through a stable covalent bond.

Ion Exchange: Immobilizing an ionic catalyst onto a support with complementary charges.

Encapsulation: Trapping the catalyst within the pores of a porous material.

The development of robust and recyclable heterogeneous catalysts based on this compound would be a major breakthrough, particularly for large-scale industrial applications where catalyst recovery and reuse are critical economic and environmental considerations.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying di-2-norbornylphosphine (D2NP) while ensuring air sensitivity and pyrophoric hazards are mitigated?

D2NP synthesis typically involves reacting norbornene derivatives with phosphorus precursors under inert conditions (e.g., Schlenk line or glovebox). Key steps include:

  • Inert Atmosphere Handling : Use argon/nitrogen-purged systems to prevent oxidation or spontaneous ignition .
  • Isomer Separation : Chromatographic techniques (e.g., flash chromatography) or fractional crystallization may resolve endo and exo isomers, though mixtures are common .
  • Purity Assessment : Confirm purity via 31^{31}P NMR (δ ~10–20 ppm for phosphines) and GC-MS to detect residual solvents or byproducts .

Q. How should researchers safely handle and store D2NP given its pyrophoric nature?

  • Storage : Keep in flame-sealed ampules under inert gas (argon) at –20°C to minimize degradation .
  • Handling Protocols :
    • Use flame-resistant lab coats, face shields, and explosion-proof equipment.
    • Work in fume hoods with secondary containment trays.
    • Quench spills with sand or dry chemical extinguishers; avoid water due to reactive phosphorus oxides .

Q. What spectroscopic and analytical techniques are most effective for characterizing D2NP?

  • NMR Spectroscopy : 1^{1}H, 13^{13}C, and 31^{31}P NMR to confirm structure and isomer ratios. 31^{31}P NMR is critical for identifying phosphine coordination shifts in metal complexes .
  • Elemental Analysis : Validate empirical formula (C14_{14}H23_{23}P) with ≤0.3% error margins .
  • Hazard Testing : Perform differential scanning calorimetry (DSC) to assess thermal stability and pyrophoric thresholds .

Advanced Research Questions

Q. How do the endo and exo isomers of D2NP influence its performance in transition-metal catalysis?

  • Steric and Electronic Effects : endo-D2NP exhibits greater steric bulk, potentially enhancing enantioselectivity in asymmetric catalysis. Compare turnover numbers (TONs) and enantiomeric excess (ee%) in reactions like Suzuki-Miyaura couplings .
  • Experimental Design : Synthesize isomerically pure samples via chiral auxiliaries or kinetic resolution, then test catalytic activity in controlled reactions (e.g., hydrogenation) .

Q. What computational chemistry approaches can predict D2NP’s ligand properties in catalytic systems?

  • DFT Calculations : Model metal-phosphine bond strengths (M–P) and electron-donating capacities (Tolman Electronic Parameters) .
  • Molecular Dynamics : Simulate isomer effects on ligand-metal coordination geometry in solvated systems .

Q. How can researchers resolve contradictions in reported catalytic activities of D2NP across studies?

  • Data Triangulation : Replicate experiments under standardized conditions (solvent, temperature, metal precursor).
  • Literature Review : Cross-reference studies for variables like isomer ratios (e.g., 98% purity with mixed isomers in vs. isolated isomers in ).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated datasets, noting outliers in TONs or selectivity .

Q. What experimental designs minimize D2NP’s decomposition in long-duration catalytic reactions?

  • In Situ Stabilization : Add sacrificial reductants (e.g., Zn powder) to mitigate oxidation.
  • Reactor Design : Use continuous-flow systems to limit air exposure and control reaction exothermicity .
  • Real-Time Monitoring : Employ inline IR or Raman spectroscopy to track ligand degradation .

Q. How does D2NP compare to other bulky phosphine ligands (e.g., tricyclohexylphosphine) in stabilizing low-coordinate metal centers?

  • Comparative Studies :
    • Synthesize analogous metal complexes (e.g., Pd(0) or Ni(0)) and compare stability via thermal gravimetric analysis (TGA).
    • Evaluate catalytic efficiency in C–C cross-coupling reactions under identical conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.